molecular formula C12H10N4O5 B2868498 methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate CAS No. 450346-32-4

methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate

Cat. No.: B2868498
CAS No.: 450346-32-4
M. Wt: 290.235
InChI Key: MFRSDKLDESDLNG-UHFFFAOYSA-N
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Description

methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate is a chemical compound with a unique structure that enables it to be utilized in various research fields. This compound is known for its diverse scientific applications, ranging from drug development to material science.

Preparation Methods

The synthesis of methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate involves several steps. The synthetic routes typically include the nitration of pyrimidine derivatives followed by amination and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or amino groups are replaced by other functional groups. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate can be compared with other similar compounds, such as:

    Methyl 4-{[6-(methylamino)-5-nitropyrimidin-4-yl]amino}benzoate: This compound has a similar structure but contains a methylamino group instead of an amino group.

    Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate: This compound has an amino group attached to the pyrimidine ring, similar to this compound.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5/c1-20-12(17)7-2-4-8(5-3-7)21-11-9(16(18)19)10(13)14-6-15-11/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRSDKLDESDLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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